methyl 2-(2-bromo-5-hydroxyphenyl)acetate
Overview
Description
methyl 2-(2-bromo-5-hydroxyphenyl)acetate: is an organic compound with the molecular formula C9H9BrO3. It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a bromine atom at the second position and a hydroxyl group at the fifth position. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis typically begins with .
Bromination: The hydroxyl group is protected, and the bromination is carried out using bromine or a brominating agent to introduce the bromine atom at the desired position.
Esterification: The resulting compound is then esterified using methanol and an acid catalyst to form the methyl ester.
Industrial Production Methods:
Large-Scale Synthesis: In industrial settings, the synthesis is scaled up using continuous flow reactors to ensure consistent quality and yield.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted derivative.
Substitution: The bromine atom can be substituted with various nucleophiles to form different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides are used in the presence of a base.
Major Products:
Oxidation Products: Ketones or carboxylic acids.
Reduction Products: Hydrogen-substituted derivatives.
Substitution Products: Various substituted phenylacetic acid methyl esters.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Reagent in Chemical Reactions: Employed in various chemical reactions to introduce specific functional groups.
Biology:
Biochemical Studies: Used in studies involving enzyme interactions and metabolic pathways.
Medicine:
Pharmaceutical Research: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry:
Material Science: Utilized in the development of new materials with specific properties.
Mechanism of Action
Molecular Targets and Pathways:
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes by binding to their active sites.
Signal Transduction: It may interfere with cellular signaling pathways, affecting various biological processes.
Comparison with Similar Compounds
(2-Bromo-5-hydroxy-phenyl)-acetic acid: Similar structure but without the methyl ester group.
(2-Bromo-4-hydroxy-phenyl)-acetic acid methyl ester: Similar structure with the hydroxyl group at the fourth position.
(2-Bromo-5-methoxy-phenyl)-acetic acid methyl ester: Similar structure with a methoxy group instead of a hydroxyl group.
Uniqueness:
Functional Group Positioning: The specific positioning of the bromine and hydroxyl groups in methyl 2-(2-bromo-5-hydroxyphenyl)acetate provides unique reactivity and properties.
Versatility in Reactions: The compound’s ability to undergo various chemical reactions makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
methyl 2-(2-bromo-5-hydroxyphenyl)acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-13-9(12)5-6-4-7(11)2-3-8(6)10/h2-4,11H,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPINIQUTHBKAPZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=CC(=C1)O)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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